molecular formula C12H18N2O B1320425 N-(3-Amino-2-methylphenyl)-3-methylbutanamide CAS No. 926237-37-8

N-(3-Amino-2-methylphenyl)-3-methylbutanamide

Cat. No.: B1320425
CAS No.: 926237-37-8
M. Wt: 206.28 g/mol
InChI Key: WTJRQPZPPXOYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-methylphenyl)-3-methylbutanamide is an organic compound with the molecular formula C12H18N2O It is a derivative of butanamide, featuring an amino group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3-methylbutanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Peptide Synthesis

Overview
N-(3-Amino-2-methylphenyl)-3-methylbutanamide serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its structural properties allow for the formation of complex and functional peptides that are essential in biochemical research and therapeutic applications.

Case Study: Solid-Phase Peptide Synthesis
In a study focusing on the synthesis of bioactive peptides, researchers utilized this compound to enhance the yield and purity of the synthesized peptides. The compound's ability to facilitate the formation of peptide bonds while maintaining stability under various reaction conditions was highlighted, demonstrating its effectiveness as a coupling agent in SPPS.

Drug Development

Overview
The pharmaceutical industry leverages this compound for developing new drugs targeting specific biological pathways. Its unique chemical structure allows for modifications that can enhance the efficacy and specificity of drug candidates.

Case Study: Targeting Cancer Pathways
Recent research explored the use of this compound derivatives in developing inhibitors for cancer cell proliferation. These derivatives showed significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. The study emphasized the compound's role in modifying peptide structures to improve binding affinity to target proteins involved in cancer progression.

Biotechnology Applications

Overview
In biotechnology, this compound is utilized in producing biologically active molecules, enhancing therapeutic proteins and enzymes' efficacy. Its application extends to custom synthesis projects where tailored molecules are required.

Case Study: Enhancing Therapeutic Proteins
A study investigated the incorporation of this compound into therapeutic proteins aimed at treating metabolic disorders. The results indicated that the modified proteins exhibited improved solubility and stability, leading to enhanced therapeutic effects in animal models.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2-methylphenyl)propanamide
  • N-(3-Amino-2-methylphenyl)benzamide
  • N-(3-Amino-2-methylphenyl)-3-phenylpropanamide

Uniqueness

N-(3-Amino-2-methylphenyl)-3-methylbutanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of a butanamide moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(3-Amino-2-methylphenyl)-3-methylbutanamide, a compound with the chemical formula C₁₂H₁₈N₂O and CAS number 926237-37-8, has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group attached to a 2-methylphenyl moiety, linked to a 3-methylbutanamide group. The molecular weight of this compound is approximately 206.28 g/mol. Its structure allows for diverse chemical interactions, particularly with enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the aromatic ring may participate in π-π interactions , modulating the activity of target proteins.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of this compound in various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : The compound demonstrated significant in vitro antiproliferative activity, comparable to established chemotherapeutic agents. It was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Mechanisms : Flow cytometry analyses indicated that treatment with this compound resulted in G2/M phase arrest, significantly impacting the organization of microtubules within the cells .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of various enzymes:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Compounds structurally related to this compound have shown inhibitory activity against this enzyme, which is implicated in metabolic disorders such as diabetes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure CharacteristicsNotable Differences
N-(4-Aminophenyl)-3-methylbutanamideSimilar amide structure but different phenyl substitutionPotentially different biological activity due to substitution on the phenyl ring
N-(2-Aminophenyl)-2-methylpropanamideContains a different amino group positionDifferent interaction profiles with biological targets
N-(4-Chlorophenyl)-3-methylbutanamideChlorine substitution on the phenyl ringEnhanced lipophilicity affecting bioavailability

This table illustrates how variations in substitution patterns can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

  • Antiproliferative Activity Study : A recent study evaluated several compounds similar to this compound for their antiproliferative effects on MCF-7 cells. The results indicated that these compounds could effectively inhibit cancer cell growth through mechanisms involving tubulin destabilization and apoptosis induction .
  • Enzyme Interaction Studies : Preliminary research has focused on the binding affinity of this compound with various enzymes. These studies are crucial for elucidating its pharmacodynamics and potential therapeutic applications.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8(2)7-12(15)14-11-6-4-5-10(13)9(11)3/h4-6,8H,7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJRQPZPPXOYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588181
Record name N-(3-Amino-2-methylphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926237-37-8
Record name N-(3-Amino-2-methylphenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.